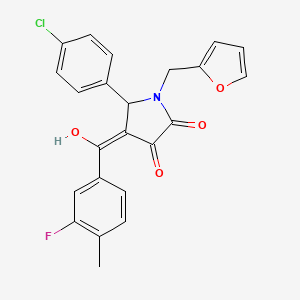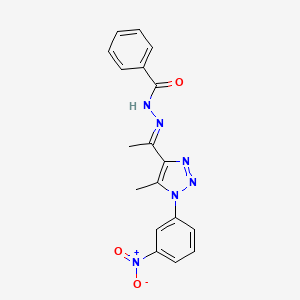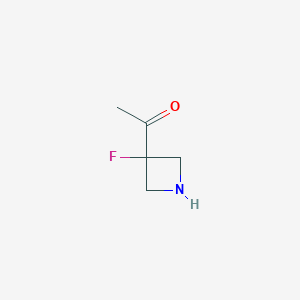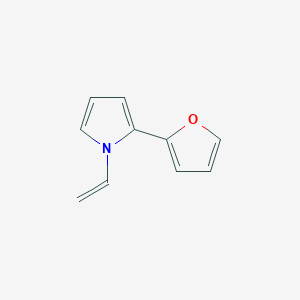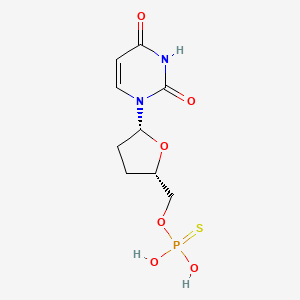
2',3'-Dideoxyuridine-5'-O-monothiophosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’,3’-Dideoxyuridine-5’-O-monothiophosphate is a synthetic nucleoside analog. It is structurally similar to uridine but lacks the hydroxyl groups at the 2’ and 3’ positions of the ribose sugar. This modification imparts unique properties to the compound, making it a valuable tool in biochemical and pharmacological research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’-Dideoxyuridine-5’-O-monothiophosphate typically involves the following steps:
Starting Material: The synthesis begins with uridine.
Deoxygenation: The hydroxyl groups at the 2’ and 3’ positions are removed through a series of chemical reactions, often involving protective groups and reducing agents.
Phosphorylation: The 5’-hydroxyl group is then phosphorylated using a suitable phosphorylating agent, such as phosphorus oxychloride or a phosphoramidite reagent.
Thio-Substitution: The phosphate group is converted to a monothiophosphate by introducing a sulfur atom, typically using reagents like thiophosphoryl chloride.
Industrial Production Methods: Industrial production of 2’,3’-Dideoxyuridine-5’-O-monothiophosphate follows similar synthetic routes but is optimized for large-scale production. This involves:
Optimization of Reaction Conditions: Ensuring high yield and purity through controlled reaction conditions.
Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.
Purification: Utilizing advanced purification techniques such as chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 2’,3’-Dideoxyuridine-5’-O-monothiophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the phosphate group.
Substitution: The monothiophosphate group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Various oxidized derivatives of the nucleoside.
Reduction Products: Reduced forms of the monothiophosphate group.
Substitution Products: Nucleoside analogs with different functional groups.
Applications De Recherche Scientifique
2’,3’-Dideoxyuridine-5’-O-monothiophosphate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Employed in studies of DNA and RNA synthesis and repair mechanisms.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
Mécanisme D'action
The mechanism of action of 2’,3’-Dideoxyuridine-5’-O-monothiophosphate involves its incorporation into DNA or RNA chains during synthesis. Once incorporated, it acts as a chain terminator, preventing further elongation of the nucleic acid strand. This inhibition of nucleic acid synthesis can lead to cell death, making it a potential therapeutic agent.
Molecular Targets and Pathways:
DNA Polymerase: Inhibits the activity of DNA polymerase enzymes.
RNA Polymerase: Can also affect RNA polymerase activity.
Apoptosis Pathways: Induces apoptosis in cancer cells by disrupting DNA synthesis.
Comparaison Avec Des Composés Similaires
2’,3’-Dideoxyuridine: Lacks the monothiophosphate group but shares the deoxygenated ribose structure.
2’,3’-Dideoxycytidine: Another nucleoside analog with similar deoxygenation but different base.
2’,3’-Dideoxyadenosine: Similar structure with an adenine base instead of uracil.
Uniqueness: 2’,3’-Dideoxyuridine-5’-O-monothiophosphate is unique due to its monothiophosphate group, which imparts distinct chemical and biological properties. This modification enhances its stability and alters its interaction with biological targets, making it a valuable tool in research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C9H13N2O6PS |
|---|---|
Poids moléculaire |
308.25 g/mol |
Nom IUPAC |
1-[(2R,5S)-5-(dihydroxyphosphinothioyloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H13N2O6PS/c12-7-3-4-11(9(13)10-7)8-2-1-6(17-8)5-16-18(14,15)19/h3-4,6,8H,1-2,5H2,(H,10,12,13)(H2,14,15,19)/t6-,8+/m0/s1 |
Clé InChI |
LENMXODJHHVTIA-POYBYMJQSA-N |
SMILES isomérique |
C1C[C@@H](O[C@@H]1COP(=S)(O)O)N2C=CC(=O)NC2=O |
SMILES canonique |
C1CC(OC1COP(=S)(O)O)N2C=CC(=O)NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


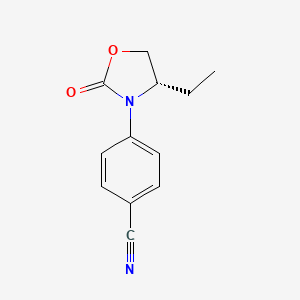

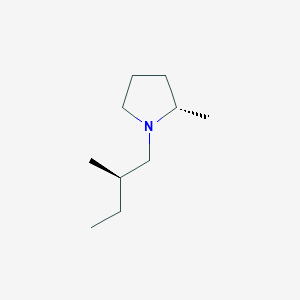
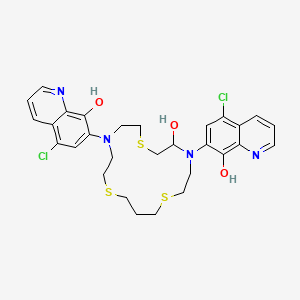
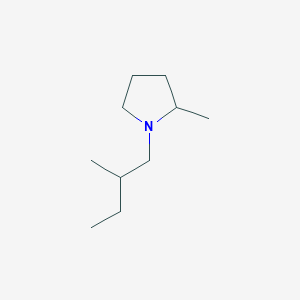
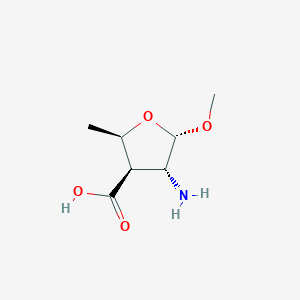

![4,6-Dimethyl-1,4-dihydropyrazolo[4,3-c]pyrazol-3-amine](/img/structure/B15207492.png)
